2-Bromo-4-cycloheptyl-1,3-thiazole
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Overview
Description
2-Bromo-4-cycloheptyl-1,3-thiazole is a heterocyclic organic compound that contains a thiazole ring substituted with a bromine atom at the 2-position and a cycloheptyl group at the 4-position. Thiazoles are known for their diverse biological activities and are a key structural motif in many natural and synthetic compounds .
Mechanism of Action
Thiazole is a heterocyclic compound that consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazole compounds are known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Biochemical Pathways
Thiazole compounds can affect various biochemical pathways. For example, some thiazole compounds have been found to inhibit key enzymes in the synthesis of bacterial cell walls, making them effective antimicrobial agents .
Action Environment
The action, efficacy, and stability of thiazole compounds can be influenced by various environmental factors, including pH, temperature, the presence of other substances, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-cycloheptyl-1,3-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a brominated precursor with a cycloheptyl-substituted thioamide under controlled conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like methanol or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-cycloheptyl-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azide, thiocyanate, or amine derivatives, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
2-Bromo-4-cycloheptyl-1,3-thiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methyl-1,3-thiazole: Similar in structure but with a methyl group instead of a cycloheptyl group.
4-Cycloheptyl-1,3-thiazole: Lacks the bromine atom, affecting its reactivity and biological activity.
2-Chloro-4-cycloheptyl-1,3-thiazole: Similar structure with a chlorine atom instead of bromine, which can influence its chemical properties and reactivity.
Uniqueness
2-Bromo-4-cycloheptyl-1,3-thiazole is unique due to the combination of the bromine atom and the cycloheptyl group, which confer distinct chemical and biological properties. This combination can enhance its reactivity and potential as a versatile building block in organic synthesis and drug development .
Properties
IUPAC Name |
2-bromo-4-cycloheptyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNS/c11-10-12-9(7-13-10)8-5-3-1-2-4-6-8/h7-8H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYUSAJIONFAAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C2=CSC(=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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